molecular formula C8H15N B1619873 (R)-(-)-Octahydroindolizine CAS No. 89772-92-9

(R)-(-)-Octahydroindolizine

Cat. No. B1619873
Key on ui cas rn: 89772-92-9
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:11].[H][H]>>[N:2]12[CH2:1][CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH:6]1[NH2:11]

Inputs

Step One
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Smiles
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(#N)CCC1C(CCC1)=O
Step Three
Name
liquid
Quantity
535 mL
Type
reactant
Smiles
Step Four
Name
Quantity
321 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were pumped upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
The product obtained after an on-stream period of 45.4 hours
Duration
45.4 h
DISTILLATION
Type
DISTILLATION
Details
was worked up by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
N12CCCCC2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 91.2 g
Name
Type
product
Smiles
NCCCC1C(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 224.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:11].[H][H]>>[N:2]12[CH2:1][CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH:6]1[NH2:11]

Inputs

Step One
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Smiles
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(#N)CCC1C(CCC1)=O
Step Three
Name
liquid
Quantity
535 mL
Type
reactant
Smiles
Step Four
Name
Quantity
321 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were pumped upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
The product obtained after an on-stream period of 45.4 hours
Duration
45.4 h
DISTILLATION
Type
DISTILLATION
Details
was worked up by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
N12CCCCC2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 91.2 g
Name
Type
product
Smiles
NCCCC1C(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 224.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05239120

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[NH3:11].[H][H]>>[N:2]12[CH2:1][CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2.[NH2:2][CH2:1][CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][CH:6]1[NH2:11]

Inputs

Step One
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Smiles
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(#N)CCC1C(CCC1)=O
Step Three
Name
liquid
Quantity
535 mL
Type
reactant
Smiles
Step Four
Name
Quantity
321 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
WAIT
Type
WAIT
Details
were pumped upwardly, per hour
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
CUSTOM
Type
CUSTOM
Details
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
CUSTOM
Type
CUSTOM
Details
a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
The product obtained after an on-stream period of 45.4 hours
Duration
45.4 h
DISTILLATION
Type
DISTILLATION
Details
was worked up by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
N12CCCCC2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 91.2 g
Name
Type
product
Smiles
NCCCC1C(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 224.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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